4,5-Diphenyl-1,2-dihydropyridin-2-one
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Overview
Description
4,5-Diphenyl-1,2-dihydropyridin-2-one: is a heterocyclic compound with a molecular formula of C17H13NO and a molecular weight of 247.29 g/mol This compound is characterized by its pyridinone core structure, which is substituted with phenyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Diphenyl-1,2-dihydropyridin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,2-diphenylethanone with ammonium acetate in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Pyridinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4,5-Diphenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to form interactions with biological molecules. This can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
Pyridinone Derivatives: Widely studied for their diverse biological activities.
Phenyl-Substituted Pyridines: Used in various organic synthesis applications.
Uniqueness: 4,5-Diphenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
4,5-diphenyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17-11-15(13-7-3-1-4-8-13)16(12-18-17)14-9-5-2-6-10-14/h1-12H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPZUMEUQIXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110567-94-7 |
Source
|
Record name | 4,5-diphenyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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